![molecular formula C10H18O2 B2792145 [1-(Oxolan-2-yl)cyclopentyl]methanol CAS No. 2160764-53-2](/img/structure/B2792145.png)
[1-(Oxolan-2-yl)cyclopentyl]methanol
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Description
“[1-(Oxolan-2-yl)cyclopentyl]methanol” is a chemical compound with the CAS Number: 2160764-53-2 . It has a molecular weight of 170.25 and is a liquid at room temperature . It is also known as (1-(tetrahydrofuran-2-yl)cyclopentyl)methanol . It can be used as a chiral building block in the synthesis of various compounds. It has also been studied for its potential in cancer research, neuroprotection, and antiviral activities.
Synthesis Analysis
The synthesis of “[1-(Oxolan-2-yl)cyclopentyl]methanol” can be achieved using various techniques, such as Grignard reactions, Friedel-Crafts acylation, and reduction of ketones. The most common method of synthesizing this compound is through selective hydrogenation of 1-(oxolan-2-yl)cyclopentanone.Molecular Structure Analysis
The molecular structure of “[1-(Oxolan-2-yl)cyclopentyl]methanol” is represented by the InChI code: 1S/C10H18O2/c11-8-10(5-1-2-6-10)9-4-3-7-12-9/h9,11H,1-8H2 . This compound contains one hydroxyl (-OH) group and one stereogenic center, which means it has two possible enantiomers.Physical And Chemical Properties Analysis
“[1-(Oxolan-2-yl)cyclopentyl]methanol” is a colorless liquid at room temperature with a boiling point of 255°C. The density of this compound is 1.00 g/mL. It is soluble in alcohols, ketones, and ethers but insoluble in water.Safety and Hazards
The safety information for “[1-(Oxolan-2-yl)cyclopentyl]methanol” includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . It is recommended to refer to the MSDS for complete safety information .
properties
IUPAC Name |
[1-(oxolan-2-yl)cyclopentyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c11-8-10(5-1-2-6-10)9-4-3-7-12-9/h9,11H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBXZZNKZFKLNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CO)C2CCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Oxolan-2-yl)cyclopentyl]methanol |
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